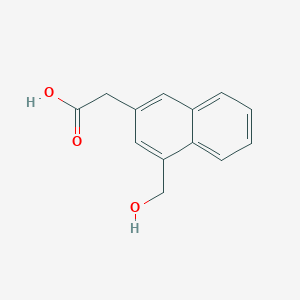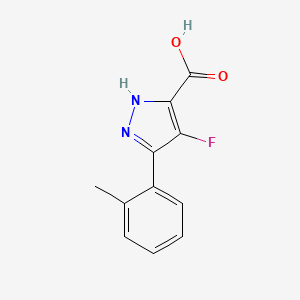![molecular formula C11H6O5 B11887883 4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one CAS No. 90138-61-7](/img/structure/B11887883.png)
4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,9-Dihydroxy-5H-furo3,2-gbenzopyran-5-one is a chemical compound with the molecular formula C11H6O5 It is known for its unique structure, which includes a furobenzopyran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dihydroxy-5H-furo3,2-gbenzopyran-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of furocoumarin derivatives, which undergo cyclization in the presence of strong acids or bases. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
4,9-Dihydroxy-5H-furo3,2-gbenzopyran-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
4,9-Dihydroxy-5H-furo3,2-gbenzopyran-5-one has been explored for various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have investigated its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research has focused on its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,9-Dihydroxy-5H-furo3,2-gbenzopyran-5-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,9-Dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one : Known as Khellin, this compound has similar structural features but different functional groups.
- 4-Methoxy-7H-furo 3,2-gbenzopyran-7-one : Also known as Bergapten, it shares the furobenzopyran core but has different substituents .
Uniqueness
4,9-Dihydroxy-5H-furo3,2-gbenzopyran-5-one is unique due to its specific hydroxyl groups at positions 4 and 9, which confer distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
90138-61-7 |
|---|---|
Formule moléculaire |
C11H6O5 |
Poids moléculaire |
218.16 g/mol |
Nom IUPAC |
4,9-dihydroxyfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C11H6O5/c12-6-2-4-16-11-7(6)8(13)5-1-3-15-10(5)9(11)14/h1-4,13-14H |
Clé InChI |
PJYIAFBAQIPJDN-UHFFFAOYSA-N |
SMILES canonique |
C1=COC2=C(C3=C(C(=O)C=CO3)C(=C21)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B11887818.png)
![(NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine](/img/structure/B11887823.png)
![2-Hydroxy-8,9-dihydro-6H-pyrido[2,1-B]quinazolin-11(7H)-one](/img/structure/B11887841.png)
![2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B11887845.png)

![[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B11887852.png)
![6-Bromo-3-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11887860.png)



![Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11887896.png)
